molecular formula C4H12N2O6S2 B3063191 Sulfamic acid, tetramethylene ester CAS No. 60548-62-1

Sulfamic acid, tetramethylene ester

Cat. No.: B3063191
CAS No.: 60548-62-1
M. Wt: 248.3 g/mol
InChI Key: XHCZRWMTVBHWQT-UHFFFAOYSA-N
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Description

Sulfamic acid 4-sulfamoyloxy-butyl ester: is a chemical compound known for its unique structure and properties. It is also referred to as 1,4-Butanediyl sulfamate or 4-sulfamoyloxybutyl sulfamate . This compound is part of the sulfamate family, which are derivatives of sulfamic acid. Sulfamic acid itself is a colorless, water-soluble compound with the formula H₃NSO₃ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid 4-sulfamoyloxy-butyl ester involves the reaction of sulfamic acid with 1,4-butanediol. The reaction typically requires a dehydrating agent to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or oleum . The reaction conditions often involve moderate temperatures and controlled environments to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of sulfamic acid 4-sulfamoyloxy-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the reaction is crucial for industrial applications, and the use of continuous flow reactors is often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Sulfamic acid 4-sulfamoyloxy-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and substituted sulfamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, sulfamic acid 4-sulfamoyloxy-butyl ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as an antifertility agent. It has shown promise in inhibiting certain enzymes and pathways related to fertility .

Industry: Industrially, sulfamic acid 4-sulfamoyloxy-butyl ester is used in the production of detergents, cleaning agents, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of sulfamic acid 4-sulfamoyloxy-butyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can affect various biological pathways, including those involved in fertility and metabolic processes .

Properties

CAS No.

60548-62-1

Molecular Formula

C4H12N2O6S2

Molecular Weight

248.3 g/mol

IUPAC Name

4-sulfamoyloxybutyl sulfamate

InChI

InChI=1S/C4H12N2O6S2/c5-13(7,8)11-3-1-2-4-12-14(6,9)10/h1-4H2,(H2,5,7,8)(H2,6,9,10)

InChI Key

XHCZRWMTVBHWQT-UHFFFAOYSA-N

Canonical SMILES

C(CCOS(=O)(=O)N)COS(=O)(=O)N

60548-62-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Bis-O-sulfamyl-1,4-butanediol is prepared in the same manner as 1,2-bis-O-sulfamyl-1,2-ethanediol in Example 1 except that 1,4-butanediol (34.6 g., 0.385 mol.) is employed as the alkanediol.
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34.6 g
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alkanediol
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